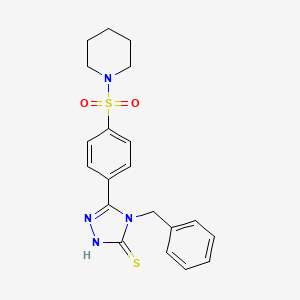
5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a fluoropyridine and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of 5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the isoxazole ring can modulate the compound’s overall biological activity . These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid
- 5-(3-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid
- 5-(5-Chloropyridin-2-yl)isoxazole-3-carboxylic acid
Uniqueness
5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H5FN2O3 |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
Clave InChI |
SWIXOHWEMCAATB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


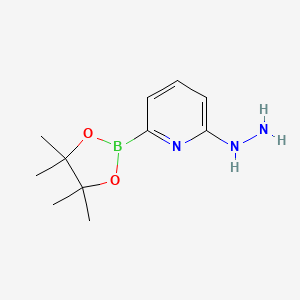

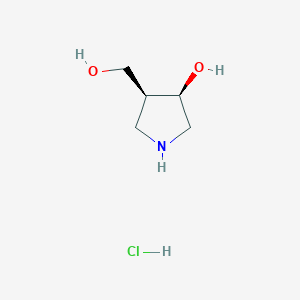
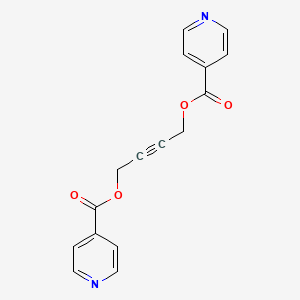
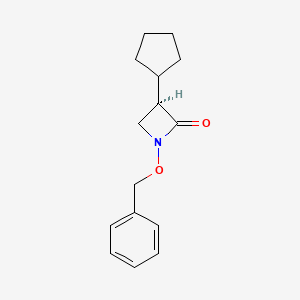
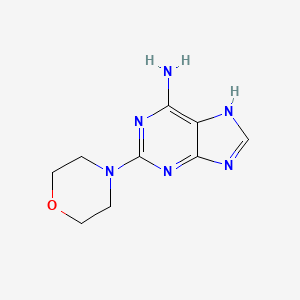
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)


![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)

